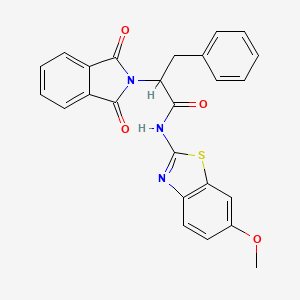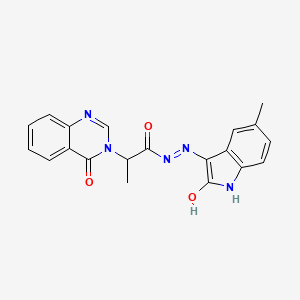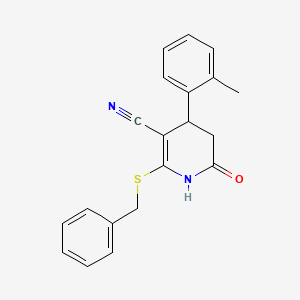
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROPANAMIDE is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of multiple functional groups, including an isoindole, benzothiazole, and phenylpropanamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoindole Moiety: Starting from phthalic anhydride, the isoindole ring can be formed through a cyclization reaction.
Benzothiazole Synthesis: The benzothiazole ring can be synthesized from o-aminothiophenol and a suitable aldehyde.
Amide Bond Formation: The final step involves coupling the isoindole and benzothiazole intermediates with a phenylpropanamide derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or amide moiety.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, such compounds are often investigated for their therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
作用機序
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROPANAMIDE would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Uniqueness
The uniqueness of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROPANAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C25H19N3O4S |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C25H19N3O4S/c1-32-16-11-12-19-21(14-16)33-25(26-19)27-22(29)20(13-15-7-3-2-4-8-15)28-23(30)17-9-5-6-10-18(17)24(28)31/h2-12,14,20H,13H2,1H3,(H,26,27,29) |
InChIキー |
KLTIDVNQAUGWLT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11627079.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627084.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627090.png)
![4-(3-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B11627100.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11627108.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627117.png)

![(2-bromo-4-{(E)-[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B11627125.png)

![Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11627146.png)
![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627162.png)
![N-[(5Z)-5-{[4-(Diethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]pyridine-4-carboxamide](/img/structure/B11627165.png)
![N-carbamimidoyl-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11627166.png)
